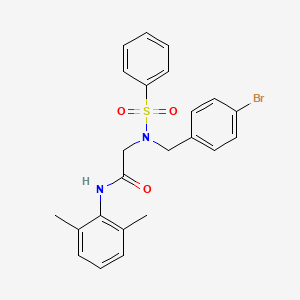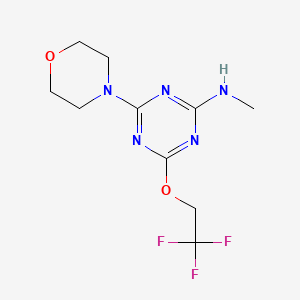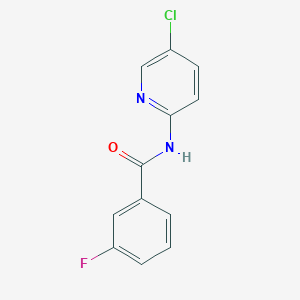
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer.
作用機序
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the AMPK complex and inducing a conformational change that allosterically activates the kinase domain. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
The activation of AMPK by N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has various biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced blood glucose levels. It also increases mitochondrial biogenesis and oxidative capacity, leading to improved energy metabolism and reduced oxidative stress. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer effects, possibly through the activation of AMPK.
実験室実験の利点と制限
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, with a half-maximal effective concentration (EC50) of 0.8 μM. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has some limitations for lab experiments. It is not a natural compound and may have off-target effects that need to be carefully controlled. It is also not suitable for long-term administration due to its potential toxicity.
将来の方向性
There are several future directions for the study of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. One direction is to investigate its effects on other metabolic disorders such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective activators of AMPK based on the structure of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. Finally, the development of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide as a therapeutic agent for metabolic disorders in humans requires further investigation, including safety, efficacy, and pharmacokinetic studies.
Conclusion:
In conclusion, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is a small molecule activator of AMPK with various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is needed to fully understand its potential as a therapeutic agent for metabolic disorders.
合成法
The synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide involves a multistep process starting from commercially available starting materials. The first step is the synthesis of 2-isopropylphenol from phenol and acetone. The second step involves the synthesis of 2-(2-isopropylphenoxy)acetic acid from 2-isopropylphenol and chloroacetic acid. The final step is the synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide from 2-(2-isopropylphenoxy)acetic acid and 3-cyanophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
科学的研究の応用
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been extensively studied in various scientific research applications. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has also been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diet-induced obesity in animal models. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-cancer effects in vitro and in vivo, possibly through the activation of AMPK.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16-8-3-4-9-17(16)22-12-18(21)20-15-7-5-6-14(10-15)11-19/h3-10,13H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXROJRYVBOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)



![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)


![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)